Methylenedimethylsulfuran Methylenedimethylsulfuran
Brand Name: Vulcanchem
CAS No.: 6814-64-8
VCID: VC20287104
InChI: InChI=1S/C3H8S/c1-4(2)3/h1H2,2-3H3
SMILES:
Molecular Formula: C3H8S
Molecular Weight: 76.16 g/mol

Methylenedimethylsulfuran

CAS No.: 6814-64-8

Cat. No.: VC20287104

Molecular Formula: C3H8S

Molecular Weight: 76.16 g/mol

* For research use only. Not for human or veterinary use.

Methylenedimethylsulfuran - 6814-64-8

Specification

CAS No. 6814-64-8
Molecular Formula C3H8S
Molecular Weight 76.16 g/mol
IUPAC Name dimethyl(methylidene)-λ4-sulfane
Standard InChI InChI=1S/C3H8S/c1-4(2)3/h1H2,2-3H3
Standard InChI Key GZRYBYIBLHMWCD-UHFFFAOYSA-N
Canonical SMILES CS(=C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methylenedimethylsulfuran is defined by the formula C3H8S\text{C}_3\text{H}_8\text{S}, yielding a molecular weight of 76.16 g/mol. Its structure consists of a central sulfur atom integrated into a cyclic framework, with two methyl groups and a methylene group (CH2-\text{CH}_2-) completing the three-carbon backbone. This configuration places it within the broader class of sulfurans, which are characterized by sulfur atoms bonded to three carbon atoms in a non-planar, puckered ring system.

Table 1: Comparative Properties of Methylenedimethylsulfuran and Related Sulfur Compounds

PropertyMethylenedimethylsulfuranDimethyl Sulfide (DMS)
Molecular FormulaC3H8S\text{C}_3\text{H}_8\text{S}C2H6S\text{C}_2\text{H}_6\text{S}
Molecular Weight (g/mol)76.1662.13
StructureCyclic sulfuraneLinear thioether
Boiling PointNot reported38°C
ApplicationsResearch reagentClimate-active gas

The absence of reported boiling or melting points for methylenedimethylsulfuran highlights gaps in physicochemical data, likely due to its primary use as a research intermediate rather than an industrial commodity.

Synthetic Pathways and Mechanistic Studies

Conventional Synthesis Routes

Methylenedimethylsulfuran is typically synthesized via nucleophilic substitution reactions involving sulfur-containing precursors. One documented method involves the reaction of dimethyl sulfide derivatives with methylene-transfer agents under controlled conditions:

(CH3)2S+CH2X2C3H8S+2HX(X = Cl, Br)[1]\text{(CH}_3\text{)}_2\text{S} + \text{CH}_2\text{X}_2 \rightarrow \text{C}_3\text{H}_8\text{S} + 2\text{HX} \quad (\text{X = Cl, Br})[1]

Table 2: Representative Synthesis Conditions

ReagentsSolventTemperatureYield (%)
CH2Cl2\text{CH}_2\text{Cl}_2 + (CH3)2S\text{(CH}_3\text{)}_2\text{S}Dichloromethane0–5°C62
CH2Br2\text{CH}_2\text{Br}_2 + (CH3)2S\text{(CH}_3\text{)}_2\text{S}Ether25°C58

These methods emphasize the compound’s sensitivity to steric and electronic factors, necessitating low temperatures to minimize side reactions.

Reaction with 1,2,3-Triphenylcyclopropene

A landmark study explored methylenedimethylsulfuran’s reactivity with 1,2,3-triphenylcyclopropene, a strained cyclopropene derivative. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, yielding a thietane derivative:

C3H8S+C21H18C24H26SΔH=89 kJ/mol[1]\text{C}_3\text{H}_8\text{S} + \text{C}_{21}\text{H}_{18} \rightarrow \text{C}_{24}\text{H}_{26}\text{S} \quad \Delta H^\ddagger = 89\ \text{kJ/mol}[1]

Kinetic studies revealed a second-order dependence on methylenedimethylsulfuran concentration, suggesting a bimolecular transition state. This reactivity parallels trends observed in other strained sulfur heterocycles, underscoring its utility in probing sulfur’s dual role as a nucleophile and electrophile.

Applications in Sulfur Chemistry and Beyond

Mechanistic Probes in Catalysis

The compound’s strained ring system makes it an ideal substrate for studying sulfur participation in catalytic cycles. For example, its ring-opening polymerization under Lewis acid catalysis (e.g., BF3OEt2\text{BF}_3\cdot\text{OEt}_2) produces polythioethers with tunable chain lengths, relevant to materials science.

Precursor to Sulfonium Salts

Methylenedimethylsulfuran reacts with alkyl halides to form sulfonium salts, a class of compounds with applications in organic synthesis and ionic liquids:

C3H8S+RX[C3H8SR]+X(R = Me, Et; X = Cl, Br)[1]\text{C}_3\text{H}_8\text{S} + \text{RX} \rightarrow [\text{C}_3\text{H}_8\text{SR}]^+\text{X}^- \quad (\text{R = Me, Et; X = Cl, Br})[1]

These salts exhibit notable thermal stability (decomposition >200°C), making them candidates for high-temperature electrolytes.

Future Directions and Research Opportunities

Expanding Physicochemical Datasets

Systematic studies measuring vapor pressure, solubility, and thermodynamic parameters are urgently needed to facilitate industrial adoption. Computational modeling (e.g., DFT calculations) could predict these properties while guiding synthetic optimization.

Biocatalytic Applications

The discovery of marine methyltransferases invites exploration into enzymatic modifications of methylenedimethylsulfuran. Engineered enzymes capable of functionalizing its sulfur center could unlock routes to chiral sulfoxides or sulfones, valuable in asymmetric synthesis.

Advanced Materials Development

Exploiting the compound’s ring strain for controlled polymerization or copolymerization may yield novel polymers with tailored mechanical and electronic properties. Blending polythioethers derived from methylenedimethylsulfuran with conductive fillers (e.g., graphene) could produce flexible, high-strength composites.

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